

# Physical and chemical properties of [(1-Chlorocyclopropyl)thio]benzene

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## Compound of Interest

Compound Name: [(1-Chlorocyclopropyl)thio]benzene

Cat. No.: B3023968

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## An In-depth Technical Guide to [(1-Chlorocyclopropyl)thio]benzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**[(1-Chlorocyclopropyl)thio]benzene** is a unique chemical entity that combines the structural features of a halogenated cyclopropane ring with an aryl thioether. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for the compound and its structural analogs. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential reactivity and biological significance. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in leveraging the distinct characteristics of this and related molecules.

### Chemical Identity and Physical Properties

**[(1-Chlorocyclopropyl)thio]benzene**, with the CAS number 64416-57-5, is a molecule of interest due to the presence of a strained, halogenated three-membered ring directly attached to a sulfur atom, which in turn is bonded to a benzene ring. This combination of functional groups suggests a unique reactivity profile. While experimental data on its physical properties

are not readily available in the literature, a summary of its basic identifiers and calculated properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **[(1-Chlorocyclopropyl)thio]benzene**

Property	Value	Source
IUPAC Name	[(1-Chlorocyclopropyl)thio]benzene	-
CAS Number	64416-57-5	[Internal Search]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClS	[Internal Search]
Molecular Weight	184.69 g/mol	Calculated
Calculated XlogP	3.5	[Internal Search]
Topological Polar Surface Area	25.3 Å <sup>2</sup>	[Internal Search]
Predicted Boiling Point	~250-270 °C at 760 mmHg	Predicted based on analogs
Predicted Melting Point	Not readily predictable	-
Predicted Density	~1.2 g/cm <sup>3</sup>	Predicted based on analogs

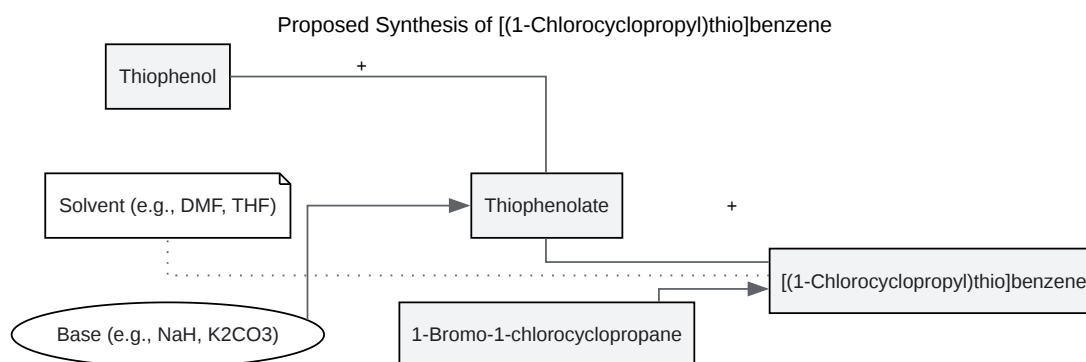
## Synthesis and Experimental Protocols

The synthesis of **[(1-Chlorocyclopropyl)thio]benzene** can be approached through several routes common for the formation of aryl thioethers. A plausible and efficient method involves the S-alkylation of thiophenol with a suitable 1-chlorocyclopropyl electrophile or a copper-catalyzed cross-coupling reaction.

### Proposed Synthetic Pathway: S-Alkylation of Thiophenol

A direct and reliable method for the synthesis of **[(1-Chlorocyclopropyl)thio]benzene** is the nucleophilic substitution reaction between thiophenol and a 1-chloro-1-halocyclopropane (e.g.,

1-bromo-1-chlorocyclopropane). The thiolate, generated in situ by a base, acts as a potent nucleophile.



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Caption: Synthetic route via S-alkylation.

## Detailed Experimental Protocol

Materials:

- Thiophenol
- 1-Bromo-1-chlorocyclopropane
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (or THF).
- Add thiophenol (1.0 equivalent) to the solvent.
- If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen evolution ceases. If using potassium carbonate, add  $\text{K}_2\text{CO}_3$  (2.0 equivalents) and stir at room temperature for 30 minutes.
- To the resulting thiophenolate solution, add 1-bromo-1-chlorocyclopropane (1.2 equivalents) dropwise at 0 °C (for NaH) or room temperature (for  $\text{K}_2\text{CO}_3$ ).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford **[(1-Chlorocyclopropyl)thio]benzene**.

## Chemical Properties and Reactivity

The chemical reactivity of **[(1-Chlorocyclopropyl)thio]benzene** is dictated by the interplay of the phenylthio group and the strained, chlorinated cyclopropane ring.

## Predicted Spectral Data

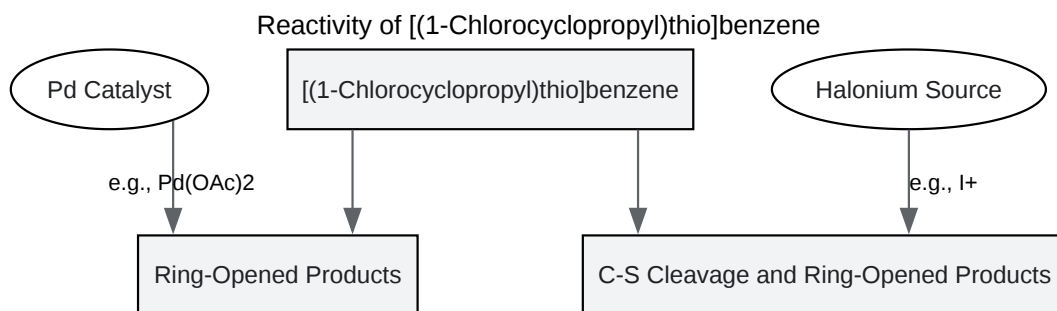
While experimental spectra are not available, the expected spectral characteristics can be predicted based on known data for similar structures.

Table 2: Predicted Spectral Data for **[(1-Chlorocyclopropyl)thio]benzene**

Technique	Predicted Features
$^1\text{H}$ NMR	Aromatic protons (phenyl group): multiplet in the range of $\delta$ 7.2-7.6 ppm. Cyclopropyl protons: complex multiplets in the upfield region, likely between $\delta$ 1.0-2.0 ppm.
$^{13}\text{C}$ NMR	Aromatic carbons: signals in the range of $\delta$ 125-140 ppm. Quaternary cyclopropyl carbon (C-Cl): signal expected around $\delta$ 60-70 ppm. Methylene cyclopropyl carbons ( $\text{CH}_2$ ): signals in the upfield region, likely between $\delta$ 15-25 ppm.
IR Spectroscopy	C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$ . C-H stretching (aliphatic): $\sim 2900\text{-}3000\text{ cm}^{-1}$ . C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$ . C-S stretching: weak absorption around $600\text{-}800\text{ cm}^{-1}$ . C-Cl stretching: $\sim 650\text{-}800\text{ cm}^{-1}$ .
Mass Spectrometry (EI)	Molecular ion ( $\text{M}^+$ ) peak at $m/z$ 184 and an $\text{M}+2$ peak at $m/z$ 186 with an approximate 3:1 ratio due to the $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes. Fragmentation may involve the loss of a chlorine atom, cleavage of the cyclopropane ring, or loss of the phenylthio group.

## Reactivity of the Cyclopropyl Ring

The cyclopropane ring in this molecule is activated by both the sulfur atom and the chlorine atom, making it susceptible to ring-opening reactions under certain conditions. For instance, palladium-catalyzed reactions have been shown to induce the ring-opening of cyclopropyl thioethers.<sup>[1]</sup> Halonium-induced C-S bond cleavage could also lead to ring-opened products.



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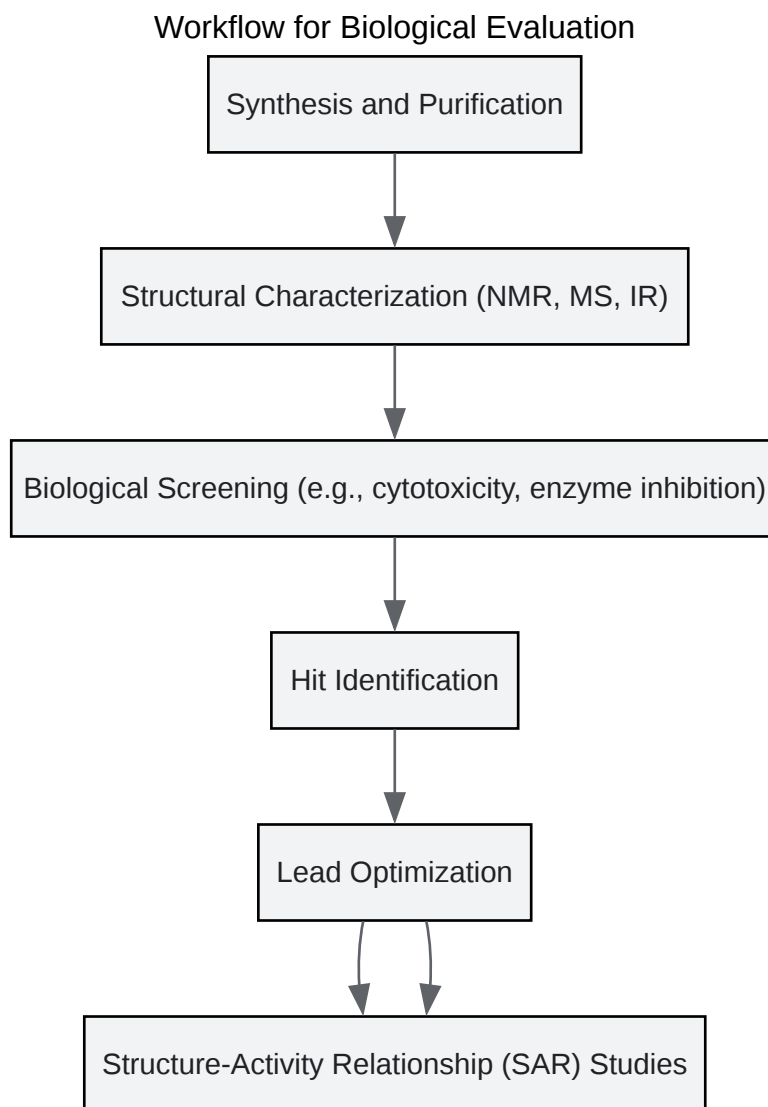
Caption: Potential reactivity pathways.

## Biological and Pharmacological Context

While no specific biological activities have been reported for **[(1-Chlorocyclopropyl)thio]benzene**, its structural motifs are present in various biologically active molecules.

- **Cyclopropane Ring:** The cyclopropane moiety is a feature in several FDA-approved drugs.<sup>[2]</sup> Its rigid structure can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. It can also influence metabolic stability.<sup>[3]</sup> The high s-character of the C-H bonds in cyclopropanes can make them less susceptible to oxidative metabolism.<sup>[3]</sup>
- **Aryl Thioethers:** The aryl thioether linkage is found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.<sup>[4]</sup> The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and it can also be a site for metabolic oxidation to the corresponding sulfoxide and sulfone.

The combination of these two groups in **[(1-Chlorocyclopropyl)thio]benzene** makes it an interesting candidate for biological screening. The chlorinated cyclopropane offers a potential site for metabolic transformation or covalent interaction with biological targets.



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Caption: A logical workflow for investigating the biological potential.

## Conclusion

**[(1-Chlorocyclopropyl)thio]benzene** is a compound with intriguing structural features that suggest a rich and underexplored chemical and biological profile. This guide has provided a consolidated overview of its known and predicted properties, along with a practical protocol for

its synthesis. The information presented here should facilitate further research into this molecule and its analogs, potentially leading to the discovery of new chemical transformations and biologically active agents. The unique combination of a strained, halogenated ring and an aryl thioether warrants further investigation by the scientific community.

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